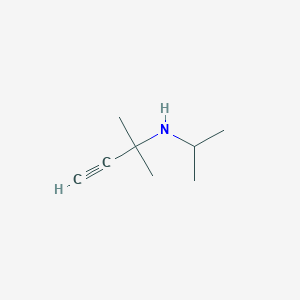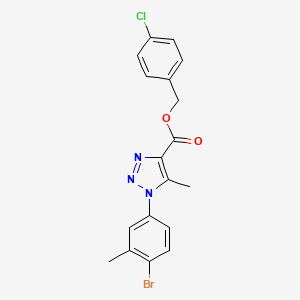
2-methyl-N-propan-2-ylbut-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-propan-2-ylbut-3-yn-2-amine”, also known as MPS or N-Isopropyl-3-(2-methoxypropoxy)propan-1-amine, is an organic compound. The hydrochloride salt of this compound has a CAS Number of 1466-65-5 .
Molecular Structure Analysis
The molecular formula of “2-methyl-N-propan-2-ylbut-3-yn-2-amine” is C8H15N. The InChI code is 1S/C8H15N.ClH/c1-6-8 (4,5)9-7 (2)3;/h1,7,9H,2-5H3;1H .Physical And Chemical Properties Analysis
The hydrochloride salt of “2-methyl-N-propan-2-ylbut-3-yn-2-amine” is a powder . It has a melting point of 204-206°C .Applications De Recherche Scientifique
Carbon Capture
This compound has been used in research related to carbon capture . Specifically, it has been used as a core sorbent in the formulation of microcapsules designed to capture CO2 in cold environments . The encapsulation of the sorbent aims to minimize the energy consumption for carbon capture .
2. Spectral and Non-Linear Optical (NLO) Properties The compound has been studied for its spectral and NLO properties . Theoretical calculations have been performed using Gaussian 09, Revision A. 01, software package . The total dipole moment (μ), mean linear polarizability(α), anisotropic polarizability(∆α), first order polarizability(β) and second order hyperpolarizability(γ) in terms of x, y, z components have been calculated .
UV-Visible Absorption Spectra
The UV-Visible absorption spectra, electronic transitions, vertical excitation energies and oscillator strengths of the compound have been computed with the Time Dependent DFT (TD-DFT) method .
FMO and ESP Study
Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) studies have been carried out on this compound . These studies provide insights into the chemical reactivity and stability of the compound .
Biological Activities
The compound possesses a wide range of biological activities, including antibacterial and antifungal, antiviral, antioxidant, and anticarcinogenic properties .
Food Industry
Due to its flavoring and antimicrobial activities, the compound has been proposed as a natural food preservative for the food industry .
Cosmetic Formulations
The compound is used as a disinfectant, fungicide, and fragrance ingredient in cosmetic formulations .
Consumption Safety
The compound is generally considered safe for consumption. The Federal Drug Administration has approved its use in food and the Council of Europe has included this molecule in the list of chemical flavorings used in various food items .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Propriétés
IUPAC Name |
2-methyl-N-propan-2-ylbut-3-yn-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-8(4,5)9-7(2)3/h1,7,9H,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVAVZDQVUJGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-86-2 |
Source


|
| Record name | (2-methylbut-3-yn-2-yl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2385363.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)




![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)
![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)
![2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2385374.png)
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)
